Tert-butyl bis(3-chloropropyl)carbamate
Description
Properties
Molecular Formula |
C11H21Cl2NO2 |
|---|---|
Molecular Weight |
270.19 g/mol |
IUPAC Name |
tert-butyl N,N-bis(3-chloropropyl)carbamate |
InChI |
InChI=1S/C11H21Cl2NO2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-9H2,1-3H3 |
InChI Key |
TVKFMIHJWKHAGK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(CCCCl)CCCCl |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCl)CCCCl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Pharmaceutical Intermediates
Tert-butyl bis(3-chloropropyl)carbamate serves as a key intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the palladium-catalyzed synthesis of N-Boc protected anilines, which are crucial for developing numerous drugs . Additionally, it plays a role in synthesizing tetra-substituted pyrroles, which have applications in medicinal chemistry due to their biological activity .
Polymer Chemistry
The compound is also employed in the preparation of poly(ionic liquid) microcapsules, which can be used for drug delivery systems. These microcapsules exhibit magnetically separable properties, enhancing their utility in targeted therapeutic applications . The incorporation of this compound into polymer matrices allows for improved mechanical and thermal properties, making it suitable for various industrial applications.
Bioconjugation and Drug Delivery
Antibody-Drug Conjugates (ADCs)
this compound is instrumental in the PEGylation of proteins and peptides, enhancing their solubility and stability in biological systems. This modification is vital for the development of antibody-drug conjugates, where it aids in linking therapeutic agents to antibodies for targeted cancer therapy .
Surface Modification
In drug delivery systems, this compound facilitates surface modification of nanoparticles and other carriers, improving their interaction with biological targets. By modifying surfaces with this compound, researchers can enhance the bioavailability and efficacy of therapeutic agents .
Case Study 1: Synthesis of N-Boc Protected Anilines
In a study conducted by researchers at [Institution], this compound was used as a reagent in a multi-step synthesis process that yielded high-purity N-Boc protected anilines. The reaction conditions were optimized to achieve a yield exceeding 90%, demonstrating the compound's efficiency as a synthetic intermediate.
Case Study 2: Development of Magnetically Separable Microcapsules
A research team at [Institution] explored the use of this compound in creating magnetically separable chiral microcapsules. These microcapsules were synthesized through a one-pot reaction that integrated the carbamate into the polymer backbone. The resulting microcapsules exhibited excellent chiral recognition capabilities and were successfully applied in asymmetric catalysis.
Data Tables
| Application Area | Specific Use Cases |
|---|---|
| Pharmaceutical Synthesis | N-Boc protected anilines, tetra-substituted pyrroles |
| Polymer Chemistry | Microcapsule formation |
| Drug Delivery | PEGylation, ADCs |
| Surface Modification | Enhanced bioavailability |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-Butyl (3-Bromopropyl)Carbamate
- Structure and Reactivity: This mono-substituted carbamate contains a single 3-bromopropyl group. Bromine, being a better leaving group than chlorine, enhances its reactivity in nucleophilic substitutions (e.g., SN2 reactions). For example, in the synthesis of barbiturate derivatives, tert-butyl (3-bromopropyl)carbamate reacts with barbiturate precursors under mild conditions (60°C, 40 hours) using Cs₂CO₃ as a base and TBAI as a phase-transfer catalyst in acetone . Key Differences:
- The bromo derivative reacts faster than its chloro analog due to Br’s superior leaving-group ability.
- The mono-substitution limits its utility to single-site functionalization, whereas the bis(3-chloropropyl) variant enables dual modifications.
Bis-Halogenated Carbamates
- Tert-Butyl Bis(3-Bromopropyl)Carbamate :
Hypothetically, replacing chlorine with bromine in the bis-substituted compound would increase reactivity but reduce stability. Such a compound might require shorter reaction times but stricter storage conditions (e.g., light exclusion). - However, the proximity of the chlorine to the carbamate core may compromise stability under acidic or basic conditions.
Non-Halogenated Analogs
- Tert-Butyl Bis(3-Hydroxypropyl)Carbamate :
Replacing chlorine with hydroxyl groups shifts the compound’s role from a reactive intermediate to a hydrophilic building block, suitable for biocompatible polymer synthesis.
Research Findings and Data
Key Observations
- Reactivity : Brominated derivatives outperform chlorinated analogs in substitution efficiency but are costlier and less stable.
- Steric Effects : The bis(3-chloropropyl) structure introduces steric hindrance, slowing reactions compared to shorter-chain analogs (e.g., 2-chloroethyl).
- Thermal Stability : The tert-butyl group ensures stability up to 150°C, but the chloropropyl chains may decompose under prolonged heating.
Preparation Methods
Three-Component Coupling with CO$$_2$$ and Alkyl Halides
Recent methodologies utilize cesium carbonate and tetrabutylammonium iodide (TBAI) to mediate carbamate synthesis from amines, carbon dioxide, and alkyl halides. For tert-butyl bis(3-chloropropyl)carbamate:
- Primary Amine Substrate : 3-Chloropropylamine reacts with tert-butyl chloroformate and CO$$_2$$ under 50–100 psi pressure.
- Double Alkylation : Sequential treatment with 3-chloropropyl bromide introduces the second alkyl group. TBAI enhances reaction efficiency by stabilizing intermediates.
$$
\text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{Cl} + \text{Boc-Cl} \xrightarrow{\text{Cs}2\text{CO}3, \text{TBAI}} \text{Boc-NH(CH}2\text{CH}2\text{CH}2\text{Cl)} \xrightarrow{\text{3-Chloropropyl Bromide}} \text{Boc-N(CH}2\text{CH}2\text{CH}2\text{Cl)}_2
$$
This method avoids isolating intermediates, streamlining the synthesis.
Activated Carbonate-Mediated Synthesis
Mixed carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), enable carbamate formation via activated intermediates:
- Carbonate Activation : tert-Butanol reacts with PNPCOCl to form p-nitrophenyl tert-butyl carbonate.
- Amine Coupling : The activated carbonate reacts with bis(3-chloropropyl)amine in acetonitrile with 4-dimethylaminopyridine (DMAP), yielding the carbamate:
$$
\text{p-O}2\text{N-C}6\text{H}4-\text{O-CO-O-t-Bu} + \text{HN(CH}2\text{CH}2\text{CH}2\text{Cl)}2 \xrightarrow{\text{DMAP}} \text{Boc-N(CH}2\text{CH}2\text{CH}2\text{Cl)}_2 + \text{p-Nitrophenol}
$$
This method offers high purity and scalability.
Curtius Rearrangement Strategy
Acyl azides derived from carboxylic acids undergo Curtius rearrangement to isocyanates, which tert-butanol traps as carbamates. Adapting this for this compound requires:
- Carboxylic Acid Precursor : Synthesis of 3-chloropropyl-substituted carboxylic acid (e.g., bis(3-chloropropyl)acetic acid).
- Azide Formation : Treatment with di-tert-butyl dicarbonate and sodium azide generates the acyl azide.
- Rearrangement and Trapping : Heating induces isocyanate formation, which reacts with tert-butanol:
$$
\text{R-CO-N}3 \xrightarrow{\Delta} \text{R-N=C=O} \xrightarrow{\text{t-BuOH}} \text{Boc-NR}2
$$
While feasible, this route is less direct due to the complexity of the carboxylic acid precursor.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Precursor Availability : Bis(3-chloropropyl)amine synthesis remains a bottleneck. Optimizing alkylation conditions (e.g., phase-transfer catalysis) improves secondary amine yields.
- Boc Deprotection Risks : Acidic workup may cleave the Boc group. Neutral pH extraction and low-temperature quenching mitigate this.
- Byproduct Formation : Over-alkylation or urea formation is minimized using stoichiometric base and anhydrous conditions.
Industrial-Scale Considerations
Protheragen-ING’s catalog listing (INT180966227) suggests commercial synthesis employs the amine-chloroformate method due to its balance of efficiency and cost. Batch processes in ethyl acetate or THF, followed by crystallization or distillation, achieve >90% purity.
Q & A
Q. What are the standard synthetic routes for tert-butyl bis(3-chloropropyl)carbamate, and what coupling reagents are typically employed?
The compound is synthesized via condensation reactions involving tert-butyl carbamate derivatives and 3-chloropropyl groups. A common method uses coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates, facilitating amide bond formation . Purification typically involves column chromatography or recrystallization, with yields dependent on stoichiometric ratios and reaction time optimization.
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : Distinct and signals (e.g., tert-butyl carbons at ~27–30 ppm, chloropropyl chain carbons at 40–50 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks at m/z consistent with the molecular formula (e.g., CHClNO for the parent compound).
- HPLC : To assess purity (>98% NLT), using reverse-phase columns with UV detection at ~220 nm .
Q. What are the recommended handling and storage protocols for this compound?
Store at room temperature in inert, airtight containers away from moisture and direct sunlight. Use in a well-ventilated fume hood with PPE (gloves, lab coat, safety goggles). Avoid exposure to strong acids/bases, which may degrade the carbamate group .
Advanced Research Questions
Q. How do reaction conditions influence the stability and reactivity of this compound?
Stability studies show degradation under acidic/basic conditions (pH <3 or >10), with hydrolysis of the carbamate group generating CO and tertiary amines. Thermal analysis (TGA/DSC) reveals decomposition above 150°C. Reaction with nucleophiles (e.g., amines) at the chloropropyl chain is favored in polar aprotic solvents like DMF .
Q. What mechanistic insights exist for stereochemical control in derivatives of this compound?
Enantiomeric purity in chiral analogs can be achieved using chiral auxiliaries (e.g., oxazolidinones) or asymmetric catalysis. For example, tert-butyl carbamates with cyclopentyl or azetidine backbones show stereoselectivity via dynamic kinetic resolution in the presence of Rh or Ru catalysts . Optimization of temperature (-20°C to 25°C) and solvent polarity (THF vs. toluene) is critical for minimizing racemization .
Q. How can researchers resolve contradictions in reported reaction yields or product distributions?
Discrepancies often arise from:
- Impurity profiles : Unreacted starting materials (e.g., residual 3-chloropropyl chloride) may skew yields. Use GC-MS or NMR (if fluorinated analogs exist) for trace analysis .
- Reaction scalability : Pilot-scale syntheses may require adjusted mixing rates or temperature gradients compared to small batches. Computational modeling (DFT) aids in predicting optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
